Sodium orotate

Vue d'ensemble

Description

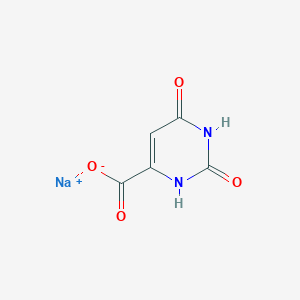

Sodium orotate is an organic sodium salt comprising equal numbers of sodium and orotate ions. It is the sodium salt of orotic acid, which is a pyrimidine base and a precursor in the biosynthesis of pyrimidine nucleotides. Orotic acid was first isolated from cow’s milk and is known for its role in the synthesis of RNA and DNA. This compound is often used in dietary supplements and has various applications in medicine and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of sodium orotate typically involves the neutralization of orotic acid with sodium hydroxide. The reaction can be represented as follows: [ \text{C}_5\text{H}_4\text{N}_2\text{O}_4 + \text{NaOH} \rightarrow \text{C}_5\text{H}_3\text{N}_2\text{O}_4\text{Na} + \text{H}_2\text{O} ] This reaction is carried out in an aqueous medium, and the resulting this compound is then crystallized out of the solution.

Industrial Production Methods: Industrial production of this compound involves the synthesis of orotic acid from monooxalylacetic ester and urea. The orotic acid is then neutralized with sodium hydroxide to produce this compound. This method ensures high purity and yield, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium orotate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce orotic acid.

Reduction: It can be reduced to dihydroorotate.

Substitution: this compound can participate in nucleophilic substitution reactions, where the orotate ion acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reactions typically occur in the presence of a suitable leaving group and a nucleophile.

Major Products:

Oxidation: Orotic acid.

Reduction: Dihydroorotate.

Substitution: Various substituted orotate derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Therapeutic Potential in Diabetes Management

Recent studies have highlighted the potential of sodium orotate in managing diabetes. A novel oxidovanadium (IV)-orotate complex was synthesized and tested for its efficacy in a streptozocin-induced rat model of diabetes. The results indicated that this complex significantly improved biochemical parameters associated with diabetes while exhibiting minimal toxicity. The study suggests that this compound may enhance glucose homeostasis and could serve as a safe therapeutic option for diabetes treatment .

Role in Nucleotide Biosynthesis

This compound is crucial in the biosynthesis of nucleic acids, acting as a precursor in the pyrimidine formation pathway. This function is vital for cellular proliferation and metabolism, making it a significant compound in research related to cancer and other proliferative diseases. The enzyme orotate phosphoribosyltransferase, which utilizes orotate to synthesize uridine monophosphate (UMP), has been identified as a target for developing new anti-tubercular agents .

Nutritional Applications

This compound has been recognized for its nutritional benefits, often referred to as "vitamin B13." It plays a role in enhancing cellular energy metabolism and has been studied for its effects on cardiovascular health. High doses of magnesium orotate (a derivative) have shown promise in improving heart function and exercise tolerance in patients with coronary heart disease .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacteria, including Staphylococcus aureus. This property suggests its potential use as an adjunct treatment in infections where traditional antibiotics may fail .

Applications in Mental Health

This compound has been investigated as a potential alternative to lithium therapy for mood disorders. Lithium orotate may cross the blood-brain barrier more effectively than traditional lithium carbonate, potentially reducing side effects while maintaining therapeutic efficacy .

Case Study 1: Diabetes Treatment

- Objective : Evaluate the efficacy of oxidovanadium (IV)-orotate complex.

- Method : Conducted on streptozocin-induced diabetic rats.

- Findings : Significant improvement in blood glucose levels and pancreatic function with minimal toxicity observed.

Case Study 2: Cardiovascular Health

- Objective : Assess the impact of magnesium orotate on coronary heart disease.

- Method : Administered high doses (3 g/day) to patients.

- Findings : Marked improvement in left ventricular function and exercise capacity.

Case Study 3: Antimicrobial Efficacy

- Objective : Investigate the antimicrobial properties of this compound.

- Method : Laboratory tests against various bacterial strains.

- Findings : Effective against Staphylococcus aureus, suggesting potential clinical applications.

Mécanisme D'action

Sodium orotate exerts its effects primarily through its role in pyrimidine metabolism. It is converted to uridine 5’-triphosphate, which is utilized for the synthesis of RNA and uridine diphosphosugars. These sugars are essential for glycosylation processes in the body. This compound also enhances the availability of pyrimidine nucleotides, which are crucial for DNA and RNA synthesis, thereby supporting cellular functions and repair mechanisms.

Comparaison Avec Des Composés Similaires

Potassium orotate: Similar to sodium orotate but with potassium as the counterion.

Lithium orotate: Used in psychiatric treatments, particularly for bipolar disorder.

Calcium orotate: Often used in dietary supplements for its potential health benefits.

Uniqueness: this compound is unique in its specific applications in enhancing pyrimidine nucleotide levels and its potential cardioprotective effects. Unlike lithium orotate, which is primarily used for its mood-stabilizing properties, this compound is more focused on metabolic and biochemical roles.

Activité Biologique

Sodium orotate, a salt of orotic acid, has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological effects of this compound, supported by various studies, case reports, and research findings.

Overview of this compound

This compound is recognized for its role in cellular metabolism and as a precursor in the synthesis of nucleotides. It is often utilized in clinical settings for its purported benefits in enhancing tissue regeneration, improving metabolic functions, and serving as an adjunct in various medical conditions.

This compound acts primarily through its ability to facilitate the transport of essential minerals across cell membranes. It is believed to enhance the bioavailability of lithium and magnesium, making it a candidate for treating conditions like bipolar disorder and cardiovascular diseases. The compound's mechanism involves:

- Nucleotide Synthesis : As a precursor to pyrimidines, this compound plays a crucial role in DNA and RNA synthesis.

- Mineral Transport : It aids in the cellular uptake of minerals such as lithium and magnesium, potentially enhancing their therapeutic effects .

- Cell Penetration : this compound’s structure allows it to penetrate cell membranes effectively, increasing intracellular concentrations of nucleotides and other essential compounds .

1. Cardiovascular Health

Research indicates that this compound may improve cardiac function. A study involving patients with coronary heart disease demonstrated that high doses of magnesium orotate (a related compound) significantly improved left ventricular function and exercise tolerance . This suggests that this compound could have similar cardiovascular benefits.

2. Neurological Applications

This compound has been explored for its potential in treating neurological disorders. Its ability to enhance lithium transport across the blood-brain barrier may provide a safer alternative to traditional lithium therapies, reducing side effects such as renal impairment associated with lithium carbonate .

3. Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent. In vitro studies suggest that it can inhibit certain inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with bipolar disorder reported improved mood stabilization when using low-dose lithium orotate compared to traditional lithium treatments. Patients experienced fewer side effects and better adherence to treatment regimens .

- Case Study 2 : In patients suffering from metabolic syndrome, supplementation with this compound was associated with improvements in metabolic parameters such as insulin sensitivity and lipid profiles .

Research Findings

A summary of key research findings on this compound is presented in the following table:

Safety Profile

While this compound is generally considered safe at recommended doses, some adverse effects have been reported, including gastrointestinal disturbances and mild neurological symptoms. Monitoring is advised during treatment, especially at higher doses.

Propriétés

IUPAC Name |

sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.Na/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHMWDSJKLNDTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021083 | |

| Record name | Orotic acid, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium orotate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

154-85-8 | |

| Record name | Sodium orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orotic acid, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K54797G2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.